molecular formula C16H12ClN5O3 B12852244 (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

Cat. No.: B12852244
M. Wt: 357.75 g/mol
InChI Key: LOTAERKLXZCZHZ-AWEZNQCLSA-N
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Description

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorinated phenyl group, and an indolizine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Chlorination of the Phenyl Group:

    Construction of the Indolizine Core: This step often involves the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the tetrazole and chlorinated phenyl groups with the indolizine core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid: Unique due to its specific combination of functional groups and structural features.

    Other Tetrazole-Containing Compounds: Often used in pharmaceuticals for their bioactivity.

    Chlorinated Phenyl Derivatives: Common in various chemical applications due to their reactivity.

Uniqueness

The uniqueness of this compound lies in its specific structural combination, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H12ClN5O3

Molecular Weight

357.75 g/mol

IUPAC Name

(3S)-7-[5-chloro-2-(tetrazol-1-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid

InChI

InChI=1S/C16H12ClN5O3/c17-10-1-3-13(21-8-18-19-20-21)12(7-10)9-5-11-2-4-14(16(24)25)22(11)15(23)6-9/h1,3,5-8,14H,2,4H2,(H,24,25)/t14-/m0/s1

InChI Key

LOTAERKLXZCZHZ-AWEZNQCLSA-N

Isomeric SMILES

C1CC2=CC(=CC(=O)N2[C@@H]1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4

Canonical SMILES

C1CC2=CC(=CC(=O)N2C1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4

Origin of Product

United States

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